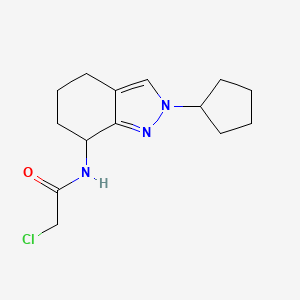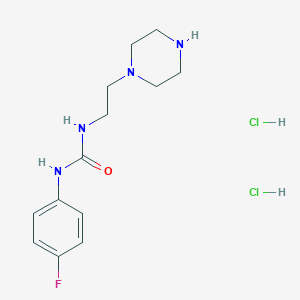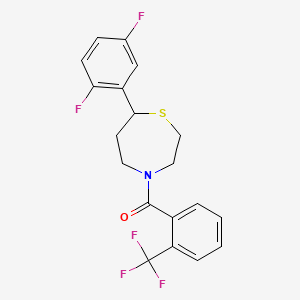
3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : Compounds incorporating a pyridine-2-ylcarboxamido moiety, synthesized from 3-oxo-N-(pyridin2-yl)butanamide, exhibited moderate antimicrobial activity (Darwish, Kheder, & Farag, 2010).
- Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics, synthesized via microwave irradiative cyclocondensation, showed promising insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
Chemical Synthesis and Reactions
- Cycloaddition and Ring Closure : The use of 3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide in various chemical synthesis processes, including cycloaddition and ring closure reactions, has been explored (Roman, 2013).
Synthesis of Novel Compounds
- Novel Heterocyclic Compounds : Synthesis of novel pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives has been achieved, leveraging the structure of similar compounds (Farag, Kheder, & Mabkhot, 2009).
- Microwave Assisted Synthesis : Microwave-assisted synthesis techniques have been employed for creating structurally diverse libraries of compounds starting from similar ketonic Mannich bases (Faty, Youssef, & Youssef, 2011).
Applications in Polymer Science
- Polymer Synthesis : Research indicates the potential of using such compounds in the synthesis of polymers, demonstrating excellent solubility and favorable physical properties (Liaw, Huang, & Chen, 2006).
Biological Applications
- Anticancer Activity : Some derivatives based on 1-cyanoacetyl-3,5-dimethylpyrazole, structurally similar to the compound , have shown promising anticancer activities (Metwally, Abdelrazek, & Eldaly, 2016).
Wirkmechanismus
Target of action
Thiazoles and indole derivatives, which are found in many potent biologically active compounds, have been shown to act on a variety of targets. For example, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For instance, some thiazole derivatives have been shown to have cytotoxic activity on human tumor cell lines .
Biochemical pathways
Thiazoles and indole derivatives can affect a variety of biochemical pathways. For example, they can influence the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The result of the action of these compounds can include a variety of molecular and cellular effects. For example, some thiazole derivatives have been shown to have cytotoxic activity on human tumor cell lines .
Action environment
The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors. For example, the solubility of thiazole in different solvents can affect its bioavailability .
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-14(2,3)9-12(18)16-10-11-5-4-7-17(11)13-15-6-8-19-13/h6,8,11H,4-5,7,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHILEYYFDMFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1CCCN1C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2439814.png)
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2439815.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2439818.png)


![N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439821.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2439823.png)
![3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2439825.png)
![7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2439830.png)



